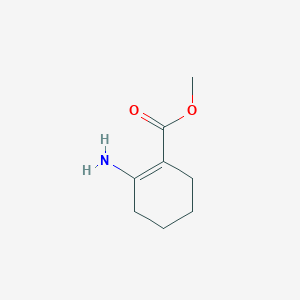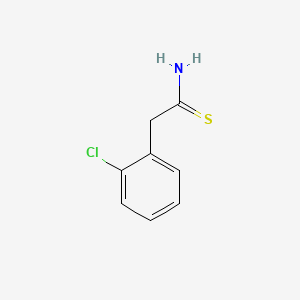
6-氟-2-甲基-5-硝基喹啉
概述
描述
6-Fluoro-2-methyl-5-nitroquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
科学研究应用
6-Fluoro-2-methyl-5-nitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated quinolines are explored for their potential use as therapeutic agents.
Industry: This compound finds applications in the development of dyes, catalysts, and other industrial chemicals
作用机制
Target of Action
The primary target of the compound 6-Fluoro-2-methyl-5-nitroquinoline is dihydroorotate dehydrogenase, an enzyme involved in the de novo biosynthesis of pyrimidine . This enzyme plays a crucial role in the synthesis of uridine monophosphate (UMP), a precursor for the synthesis of RNA and DNA .
Mode of Action
6-Fluoro-2-methyl-5-nitroquinoline interacts with its target, dihydroorotate dehydrogenase, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of UMP .
Biochemical Pathways
The inhibition of dihydroorotate dehydrogenase by 6-Fluoro-2-methyl-5-nitroquinoline affects the de novo pyrimidine biosynthesis pathway . This results in a decrease in the intracellular pools of uridine 5’-triphosphate and cytidine 5’-triphosphate, critical precursors for RNA and DNA synthesis .
Result of Action
The action of 6-Fluoro-2-methyl-5-nitroquinoline leads to a significant decrease in the intracellular pools of uridine 5’-triphosphate and cytidine 5’-triphosphate . This depletion disrupts RNA and DNA synthesis, which can lead to cell death, as observed in cultured human colon tumor cells .
准备方法
The synthesis of 6-Fluoro-2-methyl-5-nitroquinoline involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluoroaniline with suitable reagents can lead to the formation of the desired quinoline derivative . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
化学反应分析
6-Fluoro-2-methyl-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other groups under nucleophilic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
6-Fluoro-2-methyl-5-nitroquinoline can be compared with other fluorinated quinolines such as:
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their biological activity and chemical properties.
属性
IUPAC Name |
6-fluoro-2-methyl-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c1-6-2-3-7-9(12-6)5-4-8(11)10(7)13(14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRVSWVLDAPYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372717 | |
| Record name | Quinoline, 6-fluoro-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79821-10-6 | |
| Record name | Quinoline, 6-fluoro-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate](/img/structure/B1607788.png)












![2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile](/img/structure/B1607808.png)
